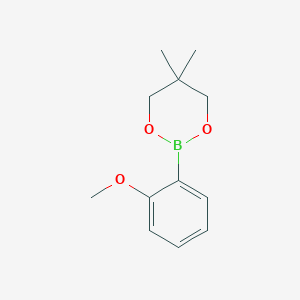

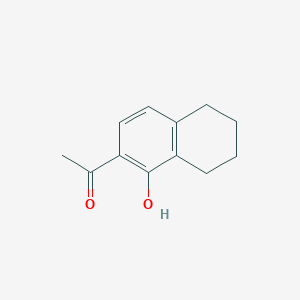

2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Vue d'ensemble

Description

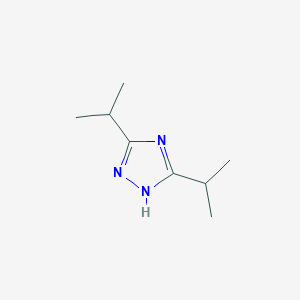

The compound "2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane" is a member of the 1,3,2-dioxaborinane family, which are heterocyclic compounds containing a boron atom. These compounds are of interest due to their potential applications in various fields, including material science and organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into the properties and behaviors of structurally related compounds.

Synthesis Analysis

The synthesis of related 1,3,2-dioxaborinane compounds typically involves the reaction of appropriate diols with boron-containing reagents. For example, the synthesis of poly(methylsiloxane)s containing dioxaborinane mesogenic units involves complex multi-step reactions that yield materials with specific mesomorphic behaviors . Although the exact synthesis of "2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,3,2-dioxaborinane derivatives is characterized by a nearly planar heterocyclic ring, as seen in the X-ray crystal structure of a difluoro-dimethyl-dioxaborinane compound . The bond lengths and angles within these compounds are indicative of the delocalization of charge within the heterocyclic ring. This structural information is crucial for understanding the reactivity and stability of these compounds.

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxaborinane derivatives can vary significantly. For instance, some derivatives exhibit unusual hydrolytic stability , while others participate in complex reactions with dihydric alcohols to form new compounds . The specific chemical reactions involving "2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane" would depend on its functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborinane derivatives are influenced by their molecular structure. For example, the presence of substituents on the dioxaborinane ring can affect the compound's conformation and stability . The mesomorphic behavior of some dioxaborinane-containing polymers suggests that these compounds can exhibit liquid crystalline properties under certain conditions . The exact properties of "2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane" would need to be determined experimentally, but insights can be gained from the behavior of similar compounds.

Applications De Recherche Scientifique

Synthesis and Structure

The compound 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane and its related compounds have been explored in the context of synthesis and structural analysis. For instance, Weener et al. (1998) focused on the synthesis of isocyanomethylphosphonate synthons, which involved 2-methoxy-1,3,2-dioxaphosphorinanes in their preparation (Weener et al., 1998). Similarly, Chaumeil et al. (2000) reported on the Suzuki cross-coupling reaction of sterically hindered arylboronates, including compounds related to 5,5-dimethyl-1,3,2-dioxaborinane (Chaumeil et al., 2000).

Spectroscopic Studies

In the field of spectroscopy, studies have been conducted to understand the conformation and properties of dioxaborinane derivatives. Emsley et al. (1989) investigated the X-ray crystal structure of a related compound, highlighting its hydrolytic stability and bond lengths (Emsley et al., 1989). Shakirov et al. (1990) focused on the spectroscopic study of the conformation of dioxaphosphorinanes with a P=S bond (Shakirov et al., 1990).

Cross-Coupling Reactions

Jezorek et al. (2014) demonstrated the application of 2-methoxyphenyl dimethylsulfamate in cross-coupling reactions with aryl neopentylglycolboronates at room temperature, underscoring the compound's utility in organic synthesis (Jezorek et al., 2014).

Conformational Analysis

Polozov et al. (1995) analyzedthe conformational aspects of dioxaphosphorinane derivatives, showing significant conformational preferences in solution, which is relevant for understanding their chemical behavior (Polozov et al., 1995).

Organometallic Chemistry

In the realm of organometallic chemistry, Woods and Strong (1967) explored the synthesis and properties of ethynyl-dioxaborinane derivatives, contributing to the understanding of these compounds in coordination chemistry and catalysis (Woods & Strong, 1967).

Liquid Crystal Technology

Bezborodov and Lapanik (1991) synthesized cyano derivatives of dioxaborinane for use in liquid crystal technology, highlighting the potential of these compounds in electrooptic display devices due to their favorable transition temperatures and dielectric properties (Bezborodov & Lapanik, 1991).

Pharmaceutical Chemistry

Sakoda et al. (1992) synthesized optical isomers of a dioxaphosphorinane derivative, examining their calcium-antagonistic and hypotensive activities, which indicates potential applications in pharmaceutical chemistry (Sakoda et al., 1992).

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-6-4-5-7-11(10)14-3/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQHZRSAYLTONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479112 | |

| Record name | 1,3,2-Dioxaborinane, 2-(2-methoxyphenyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

CAS RN |

335343-05-0 | |

| Record name | 1,3,2-Dioxaborinane, 2-(2-methoxyphenyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

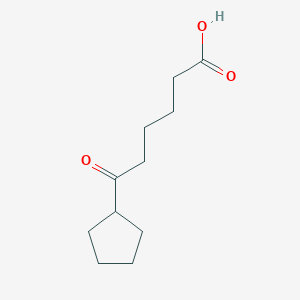

![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)

![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)

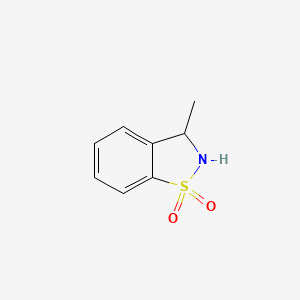

![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)